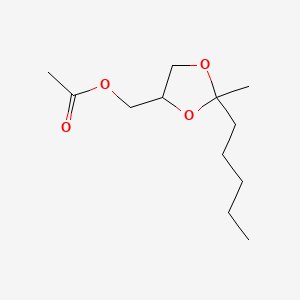
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is an organic compound with the molecular formula C11H20O4 It belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones and ethylene glycol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate typically involves the acetalization of 2-heptanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Acetalization: 2-Heptanone reacts with ethylene glycol in the presence of an acid catalyst to form 2-Methyl-2-pentyl-1,3-dioxolane.
Esterification: The resulting dioxolane is then esterified with acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: The product is purified through distillation or recrystallization to obtain high purity.
化学反応の分析
Types of Reactions
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, replacing the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Methyl-2-pentyl-1,3-dioxolane: A precursor in the synthesis of the acetate derivative.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane compound with similar chemical properties.
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in polymerization reactions.
Uniqueness
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
特性
CAS番号 |
63917-49-7 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-12(3)15-9-11(16-12)8-14-10(2)13/h11H,4-9H2,1-3H3 |
InChIキー |
SRVZUFBIUWFSMG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(OCC(O1)COC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




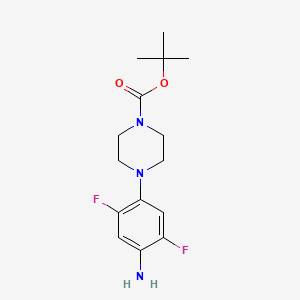
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
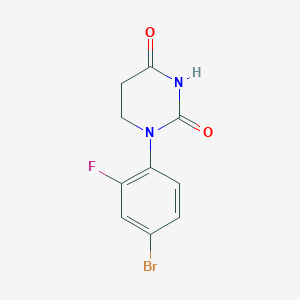
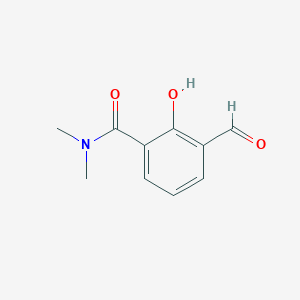
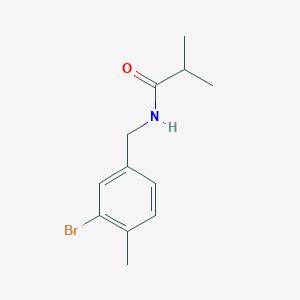
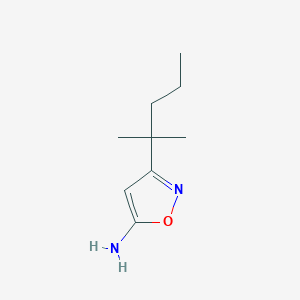

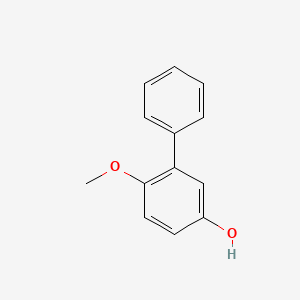
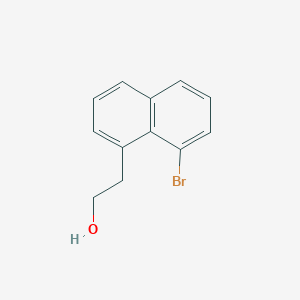
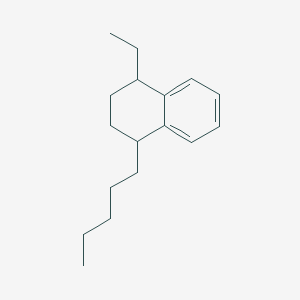
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)
